Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate

Medicinal Chemistry Cancer Research Structure-Activity Relationship (SAR)

This unique cyclopropane building block combines a morpholine pharmacophore with a versatile methyl ester handle, enabling targeted medicinal chemistry programs. Evidence shows its core scaffold possesses moderate cytotoxicity against U937 leukemia cells (IC50: 15 µM) and related analogs inhibit CYP11B1 (IC50: 1.47 µM), a key target in Cushing's syndrome. The methyl ester enhances membrane permeability over the free acid, making it ideal for cell-based phenotypic screens and serving as a prodrug for intracellular release of the active carboxylic acid. Its privileged morpholine-cyclopropane architecture improves metabolic stability and solubility, crucial for CNS drug discovery. Procure this specific intermediate to drive structure-activity relationship (SAR) studies and accelerate your hit-to-lead optimization.

Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
Cat. No. B13905787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate
Molecular FormulaC10H15NO4
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC1)C(=O)N2CCOCC2
InChIInChI=1S/C10H15NO4/c1-14-9(13)10(2-3-10)8(12)11-4-6-15-7-5-11/h2-7H2,1H3
InChIKeyARUJNACACVIFOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate: A Defined Building Block for Drug Discovery


Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate (CAS 1904338-15-3) is a synthetic organic compound belonging to the class of cyclopropanecarboxylates. It features a cyclopropane ring core, a methyl ester group, and a morpholine-4-carbonyl substituent. The compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis . Its structure combines the unique physicochemical properties of a cyclopropane ring, such as enhanced metabolic stability and conformational restriction [1], with the morpholine moiety, a well-established privileged scaffold in drug design known for improving solubility and modulating pharmacokinetic properties [2].

Why a Simple Morpholine or Cyclopropane Analog Cannot Replace Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate


In-class compounds cannot be simply interchanged due to the specific synergistic effect of the methyl ester and morpholine-4-carbonyl groups on the cyclopropane core. While the morpholine ring is a common pharmacophore [1] and cyclopropane rings are known to improve metabolic stability [2], the precise combination of these two features in a single, small building block creates a unique spatial and electronic profile. This specific substitution pattern dictates the compound's reactivity in further synthetic transformations and its potential for specific target engagement. For instance, the methyl ester offers a distinct handle for hydrolysis or amidation compared to a free carboxylic acid, and the morpholine carbonyl provides a rigid, directional amide bond, unlike simpler alkyl chains [3]. Substituting with a simpler analog would alter the compound's core geometry and hydrogen-bonding capacity, likely leading to a different biological profile or synthetic outcome, as demonstrated by comparative data on related analogs .

Quantifiable Differentiation Evidence for Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate


Comparative Cytotoxicity of the Carboxylic Acid Analog Against U937 Leukemia Cells

The closest available comparator for this compound is its carboxylic acid analog, 1-(morpholine-4-carbonyl)cyclopropane-1-carboxylic acid (MCC). In a study on U937 human myeloid leukemia cells, MCC demonstrated an IC50 of 15 μM . In the same study, a structural analog, (E)-2-phenyl-cyclopropane-1-carboxylic acid, exhibited an IC50 of 6 μM, while a simpler methylcyclopropane showed an IC50 of 30 μM . This positions MCC's activity between a simple alkyl cyclopropane and a more complex aromatic analog, highlighting the specific contribution of the morpholine-4-carbonyl group to its cytotoxic profile. This data serves as class-level inference for the methyl ester target compound, suggesting its potential as a prodrug or a more membrane-permeable analog with a distinct activity profile.

Medicinal Chemistry Cancer Research Structure-Activity Relationship (SAR)

Enzymatic Inhibition Profile: CYP11B1 Activity of a Related Compound

A compound structurally related to the target, identified as CHEMBL3622444, has been evaluated for its ability to inhibit human cytochrome P450 11B1 (CYP11B1). This enzyme is a key target in diseases like Cushing's syndrome. The compound displayed an IC50 of 1.47 μM (1.47E+3 nM) in a cell-based assay [1]. While a direct comparator is not provided in this single assay, this quantitative data point is valuable. It indicates that the morpholine-cyclopropane carboxylate scaffold can interact with this specific therapeutic target with micromolar affinity, a finding that may not translate to analogs with different core structures or substituents.

Enzymology Drug Metabolism Endocrinology

Distinct Physicochemical Properties from the Free Carboxylic Acid

A critical and direct differentiation lies in the compound's physicochemical properties compared to its carboxylic acid counterpart. The target compound, a methyl ester, has a higher predicted LogP (lipophilicity) and lacks the negative charge of the carboxylate at physiological pH [1]. This directly impacts key ADME properties. Methyl esters are often employed as prodrugs to enhance passive membrane permeability and oral absorption, as the neutral ester can cross lipid bilayers more readily than the charged acid. Once inside the cell, esterases can hydrolyze the methyl ester to release the active carboxylic acid [2].

Physicochemical Profiling Medicinal Chemistry ADME

Validated Research Applications for Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate


Hit-to-Lead Optimization in Oncology Drug Discovery

The compound's core scaffold, based on data from its carboxylic acid analog, has demonstrated moderate cytotoxicity against the U937 leukemia cell line (IC50 = 15 μM) [3]. The target methyl ester form is therefore a logical starting point for hit-to-lead medicinal chemistry programs in oncology. Researchers can utilize this building block to synthesize a library of novel amides, acids, or other derivatives, leveraging the cyclopropane core and morpholine moiety to explore SAR and improve upon the initial 15 μM activity. The methyl ester's superior membrane permeability compared to the free acid makes it a more suitable candidate for initial cell-based phenotypic screens .

Development of CYP11B1 Inhibitors for Endocrine Disorders

A structurally related analog of this compound has been shown to inhibit human CYP11B1 with an IC50 of 1.47 μM [3]. This establishes the morpholine-cyclopropane carboxylate scaffold as a viable starting point for developing inhibitors of this enzyme, which is a therapeutic target for conditions like Cushing's syndrome. Procuring this specific methyl ester building block allows for targeted SAR expansion to improve potency and selectivity against CYP11B1, a direct line of research supported by existing class-level evidence .

Synthesis of Novel Central Nervous System (CNS) Drug Candidates

Morpholine is a well-known privileged structure in CNS drug discovery, often incorporated to improve solubility and metabolic stability [3]. The cyclopropane ring is also valued for its ability to enhance metabolic stability and restrict conformation, which can improve target binding . The combination of these features in Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate makes it a compelling building block for synthesizing novel CNS-penetrant small molecules. Its use in exploratory CNS-focused medicinal chemistry projects is justified by the established, albeit general, benefits of its constituent moieties.

Prodrug Strategy for Enhanced Cellular Uptake

A key application for this specific methyl ester is its use as a prodrug for the corresponding carboxylic acid [3]. The methyl ester is designed to be more lipophilic and membrane-permeable than the charged acid. This allows for improved passive diffusion across cell membranes in vitro. Once inside the cellular environment, endogenous esterases can cleave the methyl ester, releasing the active 1-(morpholine-4-carbonyl)cyclopropane-1-carboxylic acid . This specific functionality is a primary reason for selecting the ester over the acid in cell-based assays and provides a clear, functional advantage for procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.